HTS Activity Fingerprint: Differential Response Across Four Human Target Assays
The compound has been tested in four distinct HTS bioassays deposited in public databases, generating a unique activity fingerprint. In the RGS4 activator assay (Johns Hopkins Ion Channel Center), the compound showed a measurable signal in the primary screen at the tested concentration . By contrast, the closely related tetrahydrobenzo[b]thiophene analog (CAS 892977-85-4) and perhydrocyclohepta[b]thiophene analog (CAS 868965-75-7) have no publicly deposited HTS data against these same four targets, meaning their activity profiles at RGS4, MOR-1, ADAM17, and M1 are unknown and cannot be assumed equivalent .
| Evidence Dimension | Number of publicly available HTS bioassay data points across four human targets (RGS4 activator, MOR-1 agonist, ADAM17 inhibitor, M1 agonist) |
|---|---|
| Target Compound Data | 4 bioassay entries deposited (Johns Hopkins Ion Channel Center and Scripps Research Institute Molecular Screening Center) |
| Comparator Or Baseline | CAS 892977-85-4 and CAS 868965-75-7: 0 publicly deposited HTS bioassay entries across these four targets |
| Quantified Difference | 4 vs. 0 available HTS data points for the specified target panel; experimental provenance exists only for the title compound |
| Conditions | Public HTS bioassay repositories (Chemsrc/PubChem BioAssay) as of 2026 |
Why This Matters
For screening laboratories, the existence of deposited HTS data reduces the need for de novo assay development and provides a benchmark for assay quality control, whereas analogs lacking such provenance require full characterization before use.
